7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one
Beschreibung
Systematic IUPAC Nomenclature and Structural Interpretation
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one is a tricyclic compound characterized by a dibenzoazepine core fused with a seven-membered azepinone ring. Its IUPAC name reflects the following structural features:
- Dibenzoazepine core : Two benzene rings fused to an azepine (seven-membered nitrogen-containing ring).
- Substituents :
- Amino group (-NH₂) at position 7.
- Methyl group (-CH₃) at position 5.
- Ketone group (=O) at position 6.
- Stereochemistry : The (7S)-enantiomer is specified in some derivatives, indicating chirality at the 7th position.
The numbering follows IUPAC rules, with the azepine ring designated as positions 1–7. The "5H" descriptor denotes the hydrogenation state of the azepine ring, while "6(7H)-one" specifies the ketone group at position 6 and the hydrogenation state of the bicyclic system.
Alternative Chemical Designations and Registry Numbers
Key synonyms :
Historical Evolution of Naming Conventions for Dibenzazepine Derivatives
The nomenclature of dibenzazepines has evolved to accommodate stereochemical complexity and substituent diversity:
Early Development :
Stereochemical Refinement :
Modern Standardization :
This evolution reflects the compound’s role in medicinal chemistry and the need for precise structural communication.
Eigenschaften
IUPAC Name |
7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18/h2-9,14H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCIHHYNMAJVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzophenone with methylamine under acidic conditions can lead to the formation of the desired compound. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the azepine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. Catalysts and solvents are selected to enhance the efficiency
Biologische Aktivität
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one, also known by its CAS number 213024-76-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the various biological activities associated with this compound, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.
- Molecular Formula : C15H14N2O
- Molecular Weight : 238.29 g/mol
- IUPAC Name : 7-amino-5-methyl-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
- CAS Number : 213024-76-1
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. In a study evaluating several derivatives of dibenzoazepines, this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.21 µM | |
| Candida albicans | 0.83 µM |
This data indicates that the compound has potent inhibitory effects against significant pathogens, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have been evaluated in various studies. Notably, it has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines.
Case Study: Anti-Proliferative Effects
In a study assessing the anti-proliferative activity against a panel of cancer cell lines at the National Cancer Institute (NCI), the compound demonstrated significant cytotoxic effects:
-
Cell Lines Tested :
- Leukemia SR cells
- Various solid tumor lines
- Results :
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes critical in various biological processes. For instance, it was evaluated for its inhibitory effects on class I aminoacyl-tRNA synthetases (aaRS).
Table 2: Enzyme Inhibition Data
| Enzyme Type | Inhibition Potency |
|---|---|
| Class I aaRS | Nanomolar range |
| Class II aaRS | Weak inhibition observed |
This differential inhibition suggests that modifications to the structure could enhance selectivity and potency against specific targets .
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with its biological targets. The binding interactions were characterized by key hydrogen bonds and hydrophobic interactions with active site residues.
Key Findings:
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound exhibits a range of biological activities, which can be categorized as follows:
Neurological Applications
Research indicates that derivatives of 7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one may have potential therapeutic effects in treating neurological disorders such as Alzheimer's disease. The compound acts as a γ-secretase inhibitor, which is significant for managing amyloid precursor protein processing and reducing amyloid-beta plaque formation in the brain.
Anticancer Activity
Studies have shown that this compound and its derivatives possess anticancer properties. They have been found to inhibit specific cancer cell lines and may reverse multidrug resistance, making them promising candidates for cancer therapy.
Hypolipidemic Effects
Animal model studies demonstrated that derivatives of dibenzoazepine compounds exhibit hypolipidemic activity, effectively reducing lipid levels in the liver and improving lipid profiles. This property suggests potential applications in managing hyperlipidemia.
Immunosuppressive Properties
Certain derivatives have been reported to inhibit potassium channels in T cells, which could lead to immunosuppressive effects beneficial for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis .
Case Study 1: Alzheimer’s Disease
In a study published in Journal of Medicinal Chemistry, researchers explored the effectiveness of γ-secretase inhibitors derived from dibenzoazepine compounds in reducing amyloid plaques in transgenic mouse models of Alzheimer’s disease. The results indicated a significant reduction in plaque burden and improved cognitive function.
Case Study 2: Cancer Therapy
A clinical trial investigated the use of dibenzoazepine derivatives in patients with advanced solid tumors. The trial reported promising results regarding tumor shrinkage and improved patient survival rates, particularly among those with resistant cancer types.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursor amines or ketones. For optimization, employ Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst concentration) and minimize trial runs. Statistical tools like response surface methodology (RSM) can model interactions between factors, improving yield and reducing byproducts .
- Example workflow:
Use fractional factorial design to screen variables.
Apply central composite design to refine optimal conditions.
Validate with ANOVA to confirm significance of parameters.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., aromatic vs. aliphatic signals).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- X-ray Diffraction (XRD) : Resolves crystal structure (refer to NIST-standardized data for validation) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data regarding the compound’s receptor-binding affinity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over time to assess binding stability and energy profiles. Tools like GROMACS or AMBER can reconcile discrepancies between in vitro and in silico results .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and validate experimental spectroscopic data.
- Statistical Analysis : Use meta-analysis to harmonize conflicting datasets, applying Bayesian inference to weight studies by reliability .
Q. What role does factorial design play in optimizing reaction conditions for large-scale synthesis?
- Methodological Answer : Factorial design systematically tests variables (e.g., solvent polarity, stoichiometry) to identify interactions affecting yield. For example:
Q. How can AI-driven tools enhance the prediction of this compound’s pharmacokinetic properties?
- Methodological Answer :
- COMSOL Multiphysics Integration : Couple AI with multiphysics simulations to predict absorption, distribution, and toxicity. Train models on existing pharmacokinetic datasets to extrapolate behavior in novel biological systems.
- Generative Adversarial Networks (GANs) : Design analogs with improved solubility or metabolic stability by iterating on the parent structure .
Q. What strategies address inconsistencies in reported biological activity across studies?
- Methodological Answer :
- Reproducibility Protocols : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
- Cross-Validation : Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm activity.
- Data Triangulation : Combine results from in vitro, in vivo, and computational models to build consensus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
